![molecular formula C16H16N2O4 B13899206 Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate CAS No. 827025-40-1](/img/structure/B13899206.png)
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a pyridine ring through an ether bond. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate typically involves the following steps :
Starting Materials: The synthesis begins with 3-hydroxybenzoic acid ethyl ester and N-methyl-4-chloropyridine-2-carboxamide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Procedure: The 3-hydroxybenzoic acid ethyl ester is reacted with N-methyl-4-chloropyridine-2-carboxamide in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted benzoates and pyridine derivatives.
科学研究应用
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
相似化合物的比较
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can be compared with other similar compounds, such as :
Ethyl 3-{[2-(carbamoyl)pyridin-4-yl]oxy}benzoate: This compound lacks the methyl group on the carbamoyl moiety, which may affect its chemical reactivity and biological activity.
Ethyl 3-{[2-(ethylcarbamoyl)pyridin-4-yl]oxy}benzoate: The presence of an ethyl group instead of a methyl group can lead to differences in solubility and interaction with biological targets.
Ethyl 3-{[2-(methylcarbamoyl)pyridin-3-yl]oxy}benzoate: The position of the carbamoyl group on the pyridine ring is different, which can influence the compound’s overall properties.
属性
CAS 编号 |
827025-40-1 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
ethyl 3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-16(20)11-5-4-6-12(9-11)22-13-7-8-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19) |
InChI 键 |
GZBHCKHHKLNRMS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC(=NC=C2)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


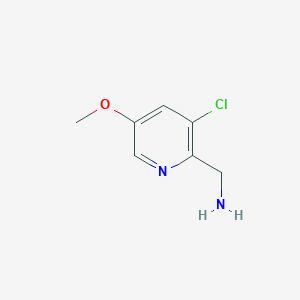
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
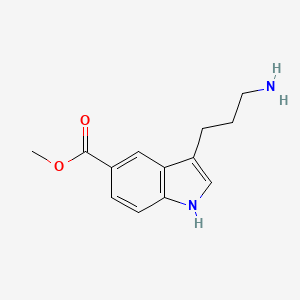

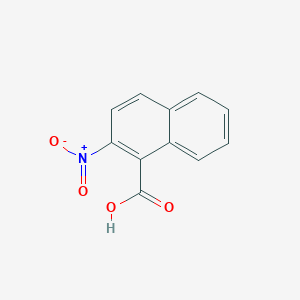
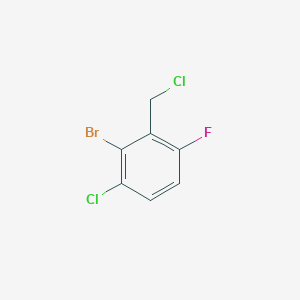
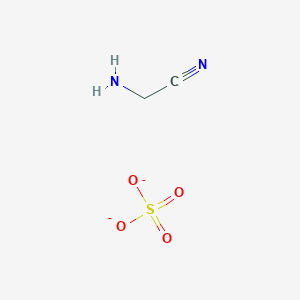
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
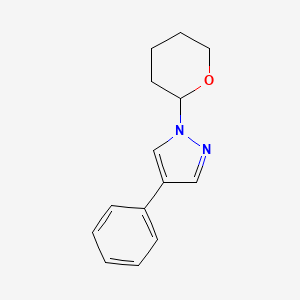
![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
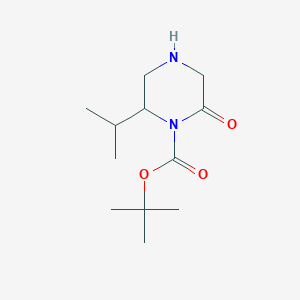
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
